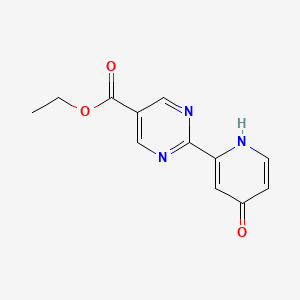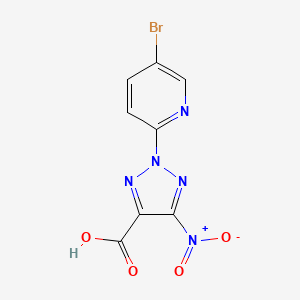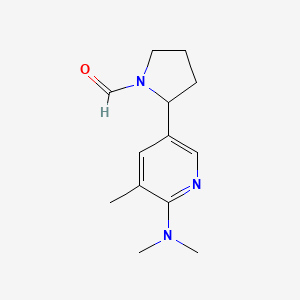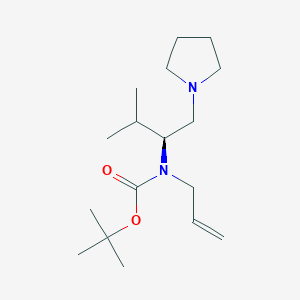
1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is characterized by the presence of a morpholine ring attached to a pyridine ring, which is further connected to a propanol group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol involves several steps. One common synthetic route includes the reaction of 2-methyl-6-chloropyridine with morpholine under specific conditions to form 2-methyl-6-morpholinopyridine. This intermediate is then reacted with propanal in the presence of a reducing agent to yield the final product . Industrial production methods often involve bulk custom synthesis and procurement to ensure high purity and yield .
Chemical Reactions Analysis
1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Methyl-6-morpholinopyridin-3-yl)propan-1-ol can be compared with other similar compounds, such as:
3-(2-Methyl-pyridin-4-yl)-propan-1-ol: This compound has a similar pyridine ring structure but lacks the morpholine ring, making it less versatile in certain applications.
2,2-Dimethyl-3-(methylamino)propan-1-ol: This compound has a different substitution pattern on the propanol group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the morpholine and pyridine rings, which provides distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-(2-methyl-6-morpholin-4-ylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C13H20N2O2/c1-3-12(16)11-4-5-13(14-10(11)2)15-6-8-17-9-7-15/h4-5,12,16H,3,6-9H2,1-2H3 |
InChI Key |
KBBWWHUUOPPAJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(N=C(C=C1)N2CCOCC2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


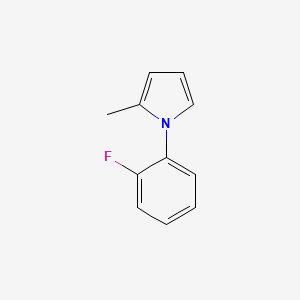
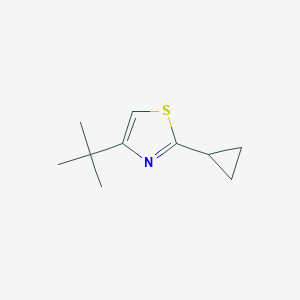
![(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B11799442.png)
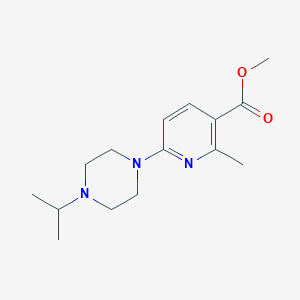
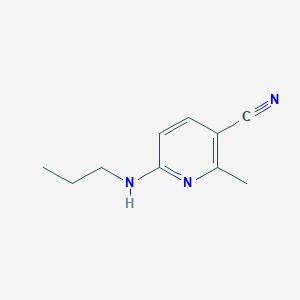
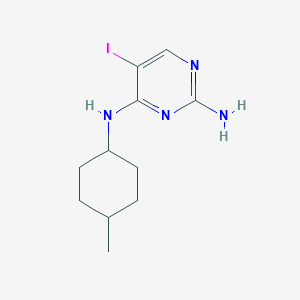
![4-(Benzo[d]isothiazol-3-ylamino)-cyclohexanol](/img/structure/B11799461.png)
![2-Bromo-5-(p-tolyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11799465.png)
